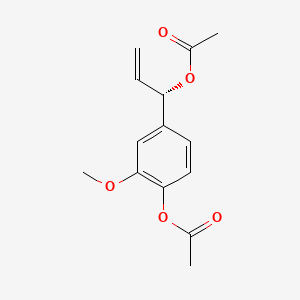
1'-Acetoxyeugenol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-acetoxyeugenol acetate is an acetate ester that is eugenol acetate substituted by an acetoxy group at position 1. It has a role as a plant metabolite. It is an acetate ester, a phenylpropanoid and a monomethoxybenzene. It derives from a eugenol.
Aplicaciones Científicas De Investigación
Anticancer Activity
AEA has been extensively studied for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) production and activation of specific signaling pathways.
- Mechanism of Action : AEA enhances intracellular ROS levels, which triggers caspase-dependent apoptosis in cancer cells. For instance, a study demonstrated that AEA induced apoptosis in human ovarian cancer cells (SKOV3 and A2780) by activating caspases-3 and -9, highlighting its potential as a chemotherapeutic agent .
- Case Study : In vitro studies have shown that AEA exhibits anti-proliferative effects against MCF-7 human breast cancer cells. The compound was found to induce cell cycle arrest and inhibit migration, suggesting its utility in breast cancer treatment .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ovarian Cancer | SKOV3 | 10 | ROS production, caspase activation |
| Breast Cancer | MCF-7 | 15 | Apoptosis induction |
Antidiabetic Properties
AEA has shown promise as an antidiabetic agent by enhancing insulin secretion and inhibiting carbohydrate-digesting enzymes.
- Glucose-Stimulated Insulin Secretion : In studies involving rat pancreatic β-cells (INS-1), AEA was found to increase glucose-stimulated insulin secretion without cytotoxicity. This suggests its potential role in managing diabetes .
- α-Glucosidase Inhibition : AEA also exhibited significant α-glucosidase inhibitory activity, which can help regulate blood sugar levels post-meal .
| Property | Effect |
|---|---|
| Glucose-Stimulated Insulin | Increased secretion |
| α-Glucosidase Inhibition | Significant inhibition |
Antimicrobial Activity
The antimicrobial properties of AEA have been investigated against various pathogens.
- Efficacy Against Bacteria : AEA demonstrated effective antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for AEA was reported to be 32 µg/mL .
- Fungal Activity : Additionally, AEA showed antifungal properties against common fungal strains such as Aspergillus species, indicating its potential as a natural preservative in food products .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Aspergillus spp. | 25 |
Anti-inflammatory Effects
AEA has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
- Mechanism : It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation. For example, studies have indicated that AEA reduces cytokine production in murine models of arthritis .
- Case Study : In animal studies, administration of AEA led to reduced paw swelling and histological evidence of decreased inflammation compared to control groups .
| Inflammatory Condition | Effect Observed |
|---|---|
| Arthritis | Reduced paw swelling |
Propiedades
Fórmula molecular |
C14H16O5 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
[4-[(1S)-1-acetyloxyprop-2-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3/t12-/m0/s1 |
Clave InChI |
NKRBAUXTIWONOV-LBPRGKRZSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)[C@H](C=C)OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Sinónimos |
1'-acetoxyeugenol 1'-acetoxyeugenol acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















